6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepine derivatives and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis Techniques and Derivative Formation
The synthesis of pyrimidine derivatives, including structures similar to 6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione, has been extensively studied due to their potential biological activities. For instance, the synthesis of dihydropyrimido[1,2-a]pyrimidine, methylthio derivative, thienopyrimidine, diaminopyrimidine, tetrazolopyrimidine, triazolopyrimidine, and pyrimidotriazepine derivatives from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been reported. These compounds were evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, highlighting the significance of such derivatives in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Antimicrobial Evaluation
The antimicrobial properties of pyrimidine derivatives are a key area of research. Various synthesized compounds, such as pyrano[2,3-d]pyrimidine-6-ones and pyrimido[1,6-b][1,2,4]-triazine-3,14-dione, have been tested for their antimicrobial activity, providing valuable insights into the potential therapeutic applications of these compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Quantum Chemical Properties and Synthesis
Research has also focused on the synthesis and quantum chemical analysis of compounds like (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione, exploring their biologically active thiazolidinone scaffolds and correlating quantum chemical properties with experimental results. Such studies contribute to understanding the structural and thermodynamic parameters that influence the biological activity of these compounds (Parveen, Bishnoi, Iqbal, Afza, & Rai, 2020).
properties
IUPAC Name |
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYTJIMUSRKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione |
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